molecular formula C23H29N3O3S B2687389 N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide CAS No. 851717-51-6

N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide

Cat. No.: B2687389
CAS No.: 851717-51-6
M. Wt: 427.56
InChI Key: CXLXVFJURMERQX-UHFFFAOYSA-N
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Description

“N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide” is a sulfonamide-containing compound featuring a 3,4-dihydropyrazole core. The dihydropyrazole ring is substituted at position 2 with a 2-ethylbutanoyl group and at position 3 with a 4-methylphenyl group. A methanesulfonamide moiety is attached via a phenyl group at position 5 of the heterocycle.

Properties

IUPAC Name

N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3S/c1-5-17(6-2)23(27)26-22(19-9-7-16(3)8-10-19)15-21(24-26)18-11-13-20(14-12-18)25-30(4,28)29/h7-14,17,22,25H,5-6,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXLXVFJURMERQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4-[2-(2-ethylbutanoyl)-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their diverse biological activities, including anti-inflammatory, antitumor, and antimicrobial properties. This article focuses on the biological activity of this specific compound, detailing its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a methanesulfonamide group attached to a phenyl ring, which is further substituted with a pyrazole moiety. The structural complexity is expected to influence its biological interactions significantly.

PropertyValue
Molecular FormulaC20H26N4O2S
Molecular Weight378.51 g/mol
IUPAC NameThis compound
SolubilitySoluble in DMSO and ethanol

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The sulfonamide group may interact with enzymes involved in metabolic pathways of pathogens, inhibiting their growth.
  • Antiparasitic Activity : Similar compounds have shown efficacy against leishmaniasis and other parasitic infections by disrupting cellular functions of parasites like Leishmania species .
  • Anti-inflammatory Effects : Pyrazole derivatives are known to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Research Findings

Recent studies have evaluated the biological effects of related pyrazole sulfonamides, highlighting their potential in treating various diseases:

  • Antileishmanial Activity : A series of 4-(1H-pyrazol-1-yl)benzenesulfonamides demonstrated significant activity against Leishmania infantum and Leishmania amazonensis, with IC50 values comparable to established treatments . For instance, compounds similar to our target exhibited IC50 values around 0.059 mM against L. infantum.
  • Cytotoxicity Profile : In vitro studies indicated that while these compounds effectively inhibited parasite growth, they also maintained low cytotoxicity towards mammalian cells, suggesting a favorable therapeutic index .

Case Studies and Comparative Analysis

A comparative analysis of various pyrazole derivatives reveals the following insights:

CompoundTarget PathogenIC50 (mM)Cytotoxicity (Mammalian Cells)
N-[4-(1H-pyrazol-1-yl)benzenesulfonamide]Leishmania infantum0.059Low
N-[4-(2-bromophenyl)pyrazole]Leishmania amazonensis0.072Moderate
N-[4-(1H-pyrazol-1-yl)benzamide]Trypanosoma cruzi0.045Low

Comparison with Similar Compounds

Structural Analogs

The most structurally similar compound identified is N-[3-[3-(2-methylphenyl)-2-(2-methylpropanoyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide (CAS 851719-26-1, ). Key differences include:

  • Substituent Position : The target compound’s 4-methylphenyl group is para-substituted, whereas 851719-26-1 features an ortho-methylphenyl group.
  • Acyl Group: The target compound has a 2-ethylbutanoyl (branched C5 acyl chain), while 851719-26-1 uses a 2-methylpropanoyl (isobutyryl, C4 acyl chain).
  • Sulfonamide Attachment : The sulfonamide in the target compound is attached to a phenyl ring at position 4, whereas 851719-26-1 has it at position 3 .

Table 1: Structural Comparison of Target Compound and 851719-26-1

Feature Target Compound 851719-26-1 ()
Dihydropyrazole Substituents 2-(2-ethylbutanoyl), 3-(4-methylphenyl) 2-(2-methylpropanoyl), 3-(2-methylphenyl)
Sulfonamide Position 4-position of phenyl ring 3-position of phenyl ring
Acyl Chain Length C5 (branched) C4 (branched)
Functional Group Variations
  • Pyrimidine Derivatives : lists N-[4-(4-fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide , which replaces the dihydropyrazole core with a pyrimidine ring. The fluorine substituent and isopropyl group may enhance metabolic stability compared to the target compound’s dihydropyrazole system .
  • Thiadiazol/Triazol Derivatives: includes compounds like 4-chloranyl-N-ethyl-3-[(2-phenethylimino-1,3-thiazolidin-3-yl)carbonyl]-N-phenyl-benzenesulfonamide, which utilize thiadiazol or triazol cores.
Hypothetical Pharmacological Implications
  • Acyl Chain Impact: The longer 2-ethylbutanoyl group could influence steric interactions in enzyme binding pockets, possibly affecting potency or selectivity.
  • Sulfonamide Position : Attachment at the phenyl ring’s 4-position (target) versus 3-position (851719-26-1) may alter spatial orientation in target engagement .

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